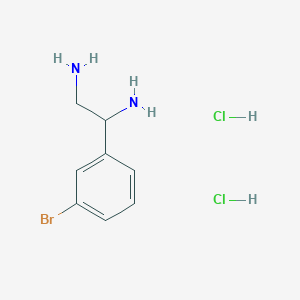
1-(3-Bromophenyl)ethane-1,2-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromophenyl)ethane-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C8H13BrCl2N2. It is a derivative of ethane-1,2-diamine, where one of the hydrogen atoms is substituted by a 3-bromophenyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)ethane-1,2-diamine dihydrochloride typically involves the reaction of 3-bromobenzyl chloride with ethane-1,2-diamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenyl)ethane-1,2-diamine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are often employed.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3-Bromophenyl)ethane-1,2-diamine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)ethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The bromophenyl group enhances its binding affinity, while the ethane-1,2-diamine moiety facilitates interactions with various biological molecules. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromophenyl)ethane-1,2-diamine dihydrochloride
- 1-(2-Bromophenyl)ethane-1,2-diamine dihydrochloride
- 1-(3-Chlorophenyl)ethane-1,2-diamine dihydrochloride
Uniqueness
1-(3-Bromophenyl)ethane-1,2-diamine dihydrochloride is unique due to the position of the bromine atom on the phenyl ring. This specific positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds. The 3-bromophenyl group provides a unique steric and electronic environment, which can affect its interactions with molecular targets.
Biological Activity
1-(3-Bromophenyl)ethane-1,2-diamine dihydrochloride, also known as 3-bromo-phenethylamine, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H11BrN2
- Molecular Weight : 215.09 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The compound is primarily investigated for its potential in various biological applications, including:
- Anticancer Activity : Preliminary studies suggest that derivatives of phenethylamines exhibit significant cytotoxic effects against cancer cell lines. For instance, related compounds have shown higher toxicity compared to standard treatments like Paclitaxel in gastric adenocarcinoma cells (MKN-45) .
- Antimicrobial Properties : Compounds similar to 1-(3-Bromophenyl)ethane-1,2-diamine have demonstrated antibacterial activity against various strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate a promising potential for development as antimicrobial agents .
The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting metabolic pathways crucial for cell survival and proliferation. This inhibition can lead to apoptosis in cancer cells or reduced bacterial growth .
- Receptor Modulation : It is hypothesized that the compound interacts with neurotransmitter receptors, which could influence neurological pathways and contribute to its therapeutic effects .
Case Studies and Experimental Results
Several studies have documented the biological activities of related compounds:
- Anticancer Studies :
- Antimicrobial Studies :
Comparative Analysis
Properties
Molecular Formula |
C8H13BrCl2N2 |
|---|---|
Molecular Weight |
288.01 g/mol |
IUPAC Name |
1-(3-bromophenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C8H11BrN2.2ClH/c9-7-3-1-2-6(4-7)8(11)5-10;;/h1-4,8H,5,10-11H2;2*1H |
InChI Key |
FGMKRFUZTKAEGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CN)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















